![molecular formula C21H24BNO4S B1404694 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1197026-60-0](/img/structure/B1404694.png)
1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
説明
“1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound. It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester . The compound also contains a 4-methylbenzene (or toluene) sulfonyl group .
Synthesis Analysis
The synthesis of such compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indole core, which is substituted at the 1-position with a 4-methylbenzene sulfonyl group and at the 6-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group in the compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学的研究の応用
-
Carbohydrate Chemistry
- Boronic esters are used as protective groups in carbohydrate chemistry .
- They facilitate processes for acylation, silylation, and alkylation of glycoside-derived boronates .
- They have been used to facilitate the synthesis of mannofuranosides, β-mannopyranosides, functionalized hexitols, and sialic acid derivatives .
- The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
-
Organic Synthesis
- Sulfonic esters such as methyl triflate are considered good alkylating agents in organic synthesis .
- Sulfones can participate in Pd-catalyzed Suzuki–Miyaura type reactions .
- This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
-
Drug Delivery
-
Sensing and Separation of Carbohydrate Derivatives
-
Polymer-Supported Synthesis
-
Selective Functionalization of Unsaturated C–C Bonds
-
Selective Functionalization of Unsaturated C–C Bonds
-
Stereospecific Functionalizations and Transformations
-
Alkylating Agents in Organic Synthesis
-
Temporary Blocking Groups for 1,2- or 1,3-diol Groups
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BNO4S/c1-15-6-10-18(11-7-15)28(24,25)23-13-12-16-8-9-17(14-19(16)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZDMUHNEUWEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
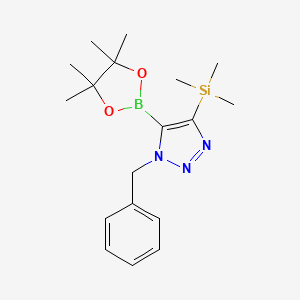
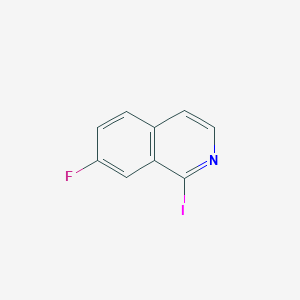
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
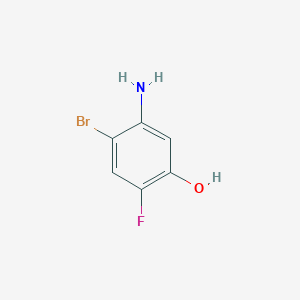
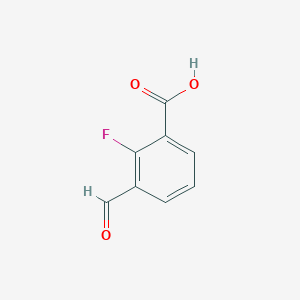

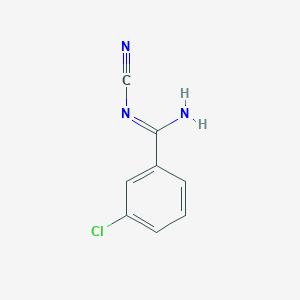

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
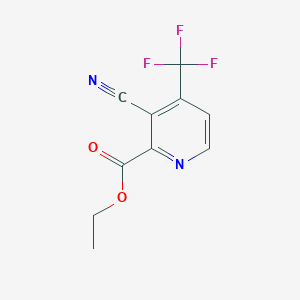
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)